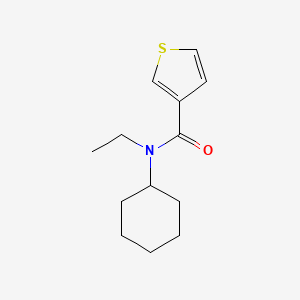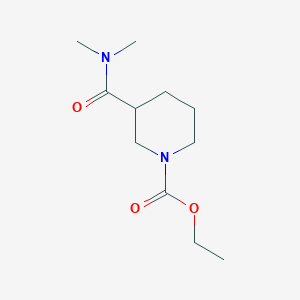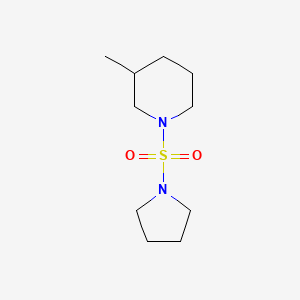
1-(3-chlorophenyl)-N,N-dimethylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N,N-dimethylcyclopropane-1-carboxamide, commonly known as CDC or Carfentrazone-ethyl, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. The chemical is a member of the triazolinone family of herbicides and has a unique mechanism of action that makes it effective against a wide range of weeds.
Mechanism of Action
CDC works by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll in plants. The inhibition of this enzyme leads to the accumulation of toxic intermediates, which ultimately result in the death of the plant. CDC is a contact herbicide, meaning that it only affects the part of the plant that comes into contact with the chemical.
Biochemical and Physiological Effects:
CDC has been found to have a low toxicity profile in mammals and is not expected to cause any adverse effects when used according to label instructions. The chemical is rapidly metabolized and excreted from the body, and there is no evidence of accumulation in tissues. However, exposure to high concentrations of CDC may cause irritation to the skin, eyes, and respiratory tract.
Advantages and Limitations for Lab Experiments
CDC is a highly effective herbicide that can be used to control a wide range of broadleaf weeds. The chemical has a unique mechanism of action that makes it effective against weeds that are resistant to other herbicides. CDC is also relatively safe for mammals and has a low toxicity profile. However, the chemical is not effective against grasses and is only effective as a contact herbicide, meaning that it only affects the part of the plant that comes into contact with the chemical.
Future Directions
There are several future directions for research on CDC, including:
1. Development of new formulations of CDC that can improve its efficacy and reduce its environmental impact.
2. Study of the potential of CDC as a pre-emergent herbicide, which can prevent the germination of weed seeds.
3. Investigation of the potential of CDC as a tool for weed management in organic farming systems.
4. Study of the impact of CDC on non-target organisms, such as beneficial insects and soil microorganisms.
5. Development of new methods for the synthesis of CDC that can reduce the cost and environmental impact of the chemical.
Conclusion:
CDC is a highly effective herbicide that has a unique mechanism of action and is widely used in agriculture to control broadleaf weeds. The chemical has a low toxicity profile in mammals and is relatively safe for the environment. However, further research is needed to improve the efficacy and reduce the environmental impact of the chemical.
Synthesis Methods
CDC is synthesized through a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 3-chlorobenzoic acid with methylamine to form 3-chlorobenzamide. The second step involves the reaction of 3-chlorobenzamide with cyclopropanecarboxylic acid to form 1-(3-chlorophenyl)-N,N-dimethylcyclopropane-1-carboxamide.
Scientific Research Applications
CDC has been extensively studied for its herbicidal properties and has been found to be highly effective against a wide range of broadleaf weeds. The chemical has been used in various crops, including soybeans, cotton, and wheat, to control weeds and improve crop yield. CDC has also been studied for its potential use in weed management in non-crop areas, such as roadsides and industrial sites.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N,N-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-14(2)11(15)12(6-7-12)9-4-3-5-10(13)8-9/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKDBIMNWSHCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B7509547.png)


![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)
![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)





